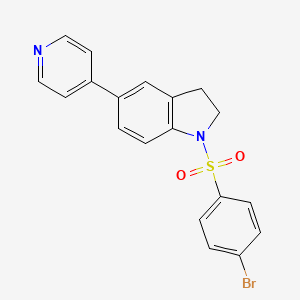

1-((4-溴苯基)磺酰基)-5-(吡啶-4-基)吲哚啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

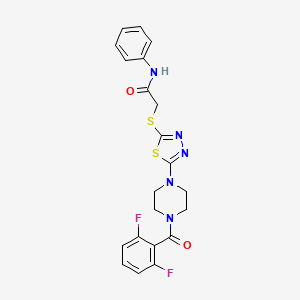

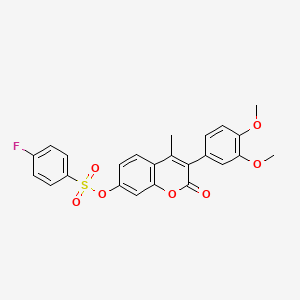

“1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” is a chemical compound with the molecular formula C19H15BrN2O2S and a molecular weight of 415.31. It is a derivative of indole, a heterocyclic compound that is a key building block in organic synthesis .

Synthesis Analysis

The synthesis of indole derivatives like “1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these compounds, is a key step in the synthesis of indole derivatives . This process was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular structure of “1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” includes a bromophenyl group, a sulfonyl group, a pyridinyl group, and an indoline group. The presence of these groups can influence the compound’s reactivity and its interactions with other molecules.Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The specific reactions that “1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline” can undergo would depend on the conditions and the presence of suitable reactants.科学研究应用

作为丙酮酸脱氢酶激酶抑制剂的开发

1-((4-溴苯基)磺酰基)-5-(吡啶-4-基)吲哚啉衍生物已被探索其作为肝靶向丙酮酸脱氢酶激酶 (PDK) 抑制剂的作用。这些化合物被设计为靶向 PDK 中的 ATP 结合口袋,PDK 是负调控丙酮酸脱氢酶复合物 (PDC) 活性的关键酶,而 PDC 是代谢疾病中的关键参与者。合成的抑制剂作为针对肝脏的降糖治疗剂展示了良好的潜力,用于肥胖和 2 型糖尿病治疗 (Tso 等人,2017)。

在认知障碍治疗中的潜力

基于 1-((4-溴苯基)磺酰基)-5-(吡啶-4-基)吲哚啉支架的化合物已被研究其治疗与痴呆和阿尔茨海默病相关的认知缺陷的潜力。已经发现这些化合物具有显着的结合亲和力和选择性,表明它们作为促认知剂的潜力 (Grychowska 等人,2016)。

结肠炎中的抗炎和溃疡预防

新的吲哚啉衍生物,大概与 1-((4-溴苯基)磺酰基)-5-(吡啶-4-基)吲哚啉有关,已显示出在预防结肠炎模型中的炎症和溃疡方面具有显着的疗效。这些发现表明这些化合物在治疗炎症性肠病方面的治疗潜力 (Shifrin 等人,2016)。

药物设计中的新应用

1-((4-溴苯基)磺酰基)-5-(吡啶-4-基)吲哚啉相关化合物已被用作新药设计中的模板,旨在通过多药理学方法治疗复杂疾病。这些研究强调了该化合物在药物开发中的多功能性和潜力 (Canale 等人,2016)。

未来方向

作用机制

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that boronic acids and their esters interact with their targets through boron atoms . The boron atom can form stable covalent bonds with other atoms, allowing it to interact with biological targets.

Biochemical Pathways

Boronic acids and their esters are known to be involved in various biochemical pathways due to their ability to form stable covalent bonds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect their absorption, distribution, metabolism, and excretion (ADME), and thus their bioavailability.

Result of Action

As boron-carriers, boronic acids and their esters are used in neutron capture therapy, a type of cancer treatment . This suggests that they may have cytotoxic effects on cancer cells.

Action Environment

The action of 1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be affected by the pH of its environment.

属性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O2S/c20-17-2-4-18(5-3-17)25(23,24)22-12-9-16-13-15(1-6-19(16)22)14-7-10-21-11-8-14/h1-8,10-11,13H,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHNVRVMJHRBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Bromophenyl)sulfonyl)-5-(pyridin-4-yl)indoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

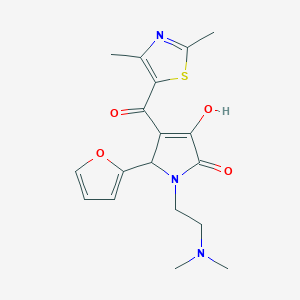

![2-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2421887.png)

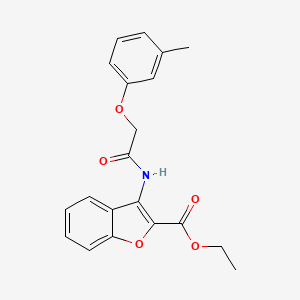

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)

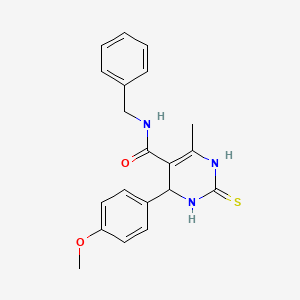

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2421899.png)